molecular formula C19H21NO2 B11022486 N-pentan-2-yl-9H-xanthene-9-carboxamide CAS No. 349136-88-5

N-pentan-2-yl-9H-xanthene-9-carboxamide

Cat. No.: B11022486
CAS No.: 349136-88-5
M. Wt: 295.4 g/mol
InChI Key: XMWZVFANUYGTIV-UHFFFAOYSA-N
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Description

N-pentan-2-yl-9H-xanthene-9-carboxamide is an organic compound with the molecular formula C19H21NO2. It belongs to the class of xanthene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide functional group attached to the xanthene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentan-2-yl-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine, such as pentan-2-amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis of Xanthene Derivatives: Large-scale synthesis of the xanthene core using optimized reaction conditions to ensure high yield and purity.

    Automated Coupling Reactions: Use of automated reactors for the coupling of the xanthene derivative with pentan-2-amine, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-pentan-2-yl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic xanthene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

N-pentan-2-yl-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties.

    Biology: Employed in biological imaging and as a probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of N-pentan-2-yl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

    Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful for imaging applications.

    Biological Activity: The carboxamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye.

    Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

N-pentan-2-yl-9H-xanthene-9-carboxamide is unique due to its specific structural features, such as the pentan-2-yl group and the carboxamide functionality, which confer distinct chemical and biological properties compared to other xanthene derivatives.

Properties

CAS No.

349136-88-5

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N-pentan-2-yl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C19H21NO2/c1-3-8-13(2)20-19(21)18-14-9-4-6-11-16(14)22-17-12-7-5-10-15(17)18/h4-7,9-13,18H,3,8H2,1-2H3,(H,20,21)

InChI Key

XMWZVFANUYGTIV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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